Methyl ceftazidime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl ceftazidime is a derivative of ceftazidime . Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections .

Synthesis Analysis

The synthesis of ceftazidime involves taking 7-aminocephalosporanic acid (7-ACA) as a starting raw material, introducing a pyridine ion to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .

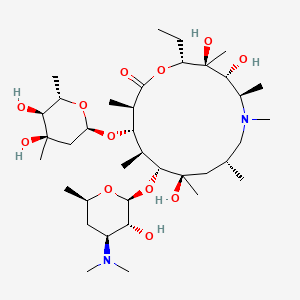

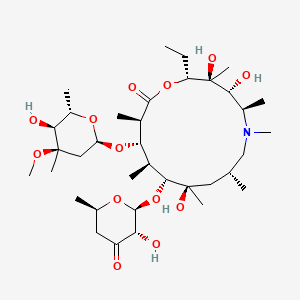

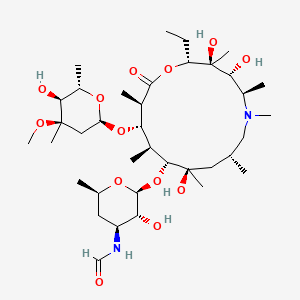

Molecular Structure Analysis

The molecular formula of this compound is C23H24N6O7S2 . The molecular weight is 560.6 g/mol . The InChI is InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28 .

Chemical Reactions Analysis

Ceftazidime has been shown to form complexes with Fe(III) ions in aqueous solutions . The complexing properties were characterized by UV-vis spectrophotometric and potentiometric methods .

Physical and Chemical Properties Analysis

This compound is a white to cream-colored crystalline powder . The pH of freshly constituted solutions usually ranges from 5 to 8 .

Scientific Research Applications

Outbreak of Ceftazidime Resistance in Cancer Patients : Ceftazidime has been widely used in treating infectious complications in neutropenic patients, particularly pediatric cancer patients. However, there has been an outbreak of ceftazidime-resistant gram-negative bacillary infections in this group, highlighting the challenges of antibiotic resistance (Naumovski et al., 1992).

Broad Spectrum and Resistance Issues : Ceftazidime retains a broad spectrum of antimicrobial activity and clinical utility in serious infections. However, increasing resistance to ceftazidime and other third-generation cephalosporins is a growing concern, especially among Enterobacteriaceae (Rains, Bryson, & Peters, 1995).

Dosing in Critically Ill Patients : The pharmacokinetics of ceftazidime in critically ill patients can vary significantly, leading to variable plasma drug concentrations and potentially inadequate drug levels for treating critical infections (Young et al., 1997).

Ceftazidime-Avibactam Resistance in KPC-Producing Klebsiella pneumoniae : There have been reports of resistance to ceftazidime-avibactam, a combination used for treating carbapenem-resistant Enterobacteriaceae, in patients with no prior treatment with this combination (Humphries et al., 2015).

Ceftazidime-avibactam in Serious Gram-Negative Bacterial Infections : This combination has shown excellent in vitro activity against many important Gram-negative pathogens, including drug-resistant strains, although it is not active against metallo-β-lactamase-producing strains (Shirley, 2018).

Ceftazidime-Related Nonconvulsive Status Epilepticus : Rarely, ceftazidime can induce status epilepticus in patients. This diagnosis should be considered in patients with altered mental status while receiving ceftazidime therapy (Klion et al., 1994).

Treatment of Melioidosis : Ceftazidime is the antibiotic of choice for treating melioidosis, a bacterial infection caused by Burkholderia pseudomallei. Resistance to ceftazidime in this context is associated with increased expression of a class D beta-lactamase gene (Niumsup & Wuthiekanun, 2002).

Ceftazidime-Avibactam in Urinary Tract Infections : This combination has been highly effective in the empirical treatment of complicated urinary tract infections, including those caused by ceftazidime-nonsusceptible pathogens (Wagenlehner et al., 2016).

Ceftazidime in Treating Highly Drug-Resistant Tuberculosis : Ceftazidime-avibactam has shown potent sterilizing activity against highly drug-resistant strains of Mycobacterium tuberculosis, offering a new treatment option for this challenging condition (Deshpande et al., 2017).

Risk Factors for Treatment Failure and Resistance : Pneumonia and renal replacement therapy have been identified as risk factors for treatment failures and the development of resistance in patients with carbapenem-resistant Enterobacteriaceae infections treated with ceftazidime-avibactam (Shields et al., 2018).

Mechanism of Action

- By inhibiting essential PBPs, ceftazidime disrupts cell wall homeostasis, leading to impaired cell integrity and bacterial cell death .

- This inhibition disrupts cell wall biosynthesis, rendering the bacteria vulnerable to lysis and death .

- Ceftazidime affects several biochemical pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Methyl ceftazidime may cause an allergic skin reaction and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .

Properties

| { "Design of the Synthesis Pathway": "Methyl ceftazidime can be synthesized by the acylation of ceftazidime with methyl chloroformate.", "Starting Materials": [ "Ceftazidime", "Methyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Ceftazidime is dissolved in dichloromethane and triethylamine is added to the solution.", "Methyl chloroformate is added dropwise to the solution while stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The organic layer is separated and washed with sodium bicarbonate solution and water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and the solution is filtered.", "The filtrate is concentrated under reduced pressure to obtain methyl ceftazidime as a white solid." ] } | |

CAS No. |

1354396-23-8 |

Molecular Formula |

C23H24N6O7S2 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1 |

InChI Key |

SQQLCFFMLJEMPT-GPQTWHBLSA-N |

Isomeric SMILES |

CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

SMILES |

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- |

Origin of Product |

United States |

Q1: What is the significance of Ceftazidime Methyl Ester content in Ceftazidime powder injection?

A1: Ceftazidime Methyl Ester is identified as an impurity in Ceftazidime powder injection []. The research emphasizes achieving high purity of Ceftazidime for improved stability, safety, and antibacterial activity. The study specifically aims to limit the presence of Ceftazidime Methyl Ester to less than 0.05wt% in the final drug product []. This highlights the importance of controlling impurities like Ceftazidime Methyl Ester during drug manufacturing to ensure the quality and efficacy of Ceftazidime powder injection.

Q2: Are there any known methods to minimize Ceftazidime Methyl Ester formation during Ceftazidime synthesis?

A2: While the provided research article [] focuses on the final product quality and doesn't delve into specific synthesis methods, controlling Ceftazidime Methyl Ester formation likely involves optimizing reaction conditions during Ceftazidime synthesis. Factors such as reaction temperature, pH, and choice of reagents could influence the formation of this specific impurity. Further research into the synthetic pathways of Ceftazidime would be needed to provide detailed strategies for minimizing Ceftazidime Methyl Ester production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.